5,7-diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5,7-DIPHENYL-N~2~-[4-(TRIFLUOROMETHOXY)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of 5,7-DIPHENYL-N~2~-[4-(TRIFLUOROMETHOXY)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones, followed by functionalization steps to introduce the phenyl and trifluoromethoxy groups . Industrial production methods often employ similar synthetic routes but are optimized for scale, yield, and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: It undergoes nucleophilic and electrophilic substitution reactions, which are crucial for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution . Major products formed from these reactions include various derivatives that retain the core pyrazolo[1,5-a]pyrimidine structure but with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with various biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, it can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the transition from the G1 phase to the S phase of the cell cycle .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thiazolopyrimidine derivatives
These compounds share a similar core structure but differ in their functional groups and biological activities. 5,7-DIPHENYL-N~2~-[4-(TRIFLUOROMETHOXY)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological properties, particularly its potent CDK2 inhibitory activity .
Properties
Molecular Formula |
C26H17F3N4O2 |
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Molecular Weight |
474.4 g/mol |
IUPAC Name |
5,7-diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C26H17F3N4O2/c27-26(28,29)35-20-13-11-19(12-14-20)30-25(34)22-16-24-31-21(17-7-3-1-4-8-17)15-23(33(24)32-22)18-9-5-2-6-10-18/h1-16H,(H,30,34) |
InChI Key |
LOSNHXMIMZSFIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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